molecular formula C9H7N3 B12862730 1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile

1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile

Cat. No.: B12862730
M. Wt: 157.17 g/mol
InChI Key: HFKCJVPCLDTHBB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolopyridines, N-oxides, and hydrogenated derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[3,2-b]pyridine-7-acetonitrile stands out due to its specific binding affinity for FGFRs and its potential as a lead compound in cancer therapy. Its unique structural features allow for versatile chemical modifications, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-7-yl)acetonitrile

InChI

InChI=1S/C9H7N3/c10-4-1-7-2-5-11-8-3-6-12-9(7)8/h2-3,5-6,12H,1H2

InChI Key

HFKCJVPCLDTHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=CN=C21)CC#N

Origin of Product

United States

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